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molecular formula Cl2Pt B156199 Platinum(II) chloride CAS No. 10025-65-7

Platinum(II) chloride

Cat. No. B156199
M. Wt: 265.99 g/mol
InChI Key: CLSUSRZJUQMOHH-UHFFFAOYSA-L
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Patent
US04675336

Procedure details

A solution of 1.87 g of the above amine in 30 ml of water was treated with 1.64 g of solid sodium acetate followed by 4.15 g of potassium tetrachloroplatinate. The mixture was stirred overnight and filtered. The filtrate was concentrated, giving as a solid 1,1-cyclobutanedimethanamine, compound with platinum chloride.
Name
Quantity
1.87 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step Two
Name
1,1-cyclobutanedimethanamine
Name
platinum chloride

Identifiers

REACTION_CXSMILES
Cl.Cl.[C:3]1([CH2:9][NH2:10])([CH2:7][NH2:8])[CH2:6][CH2:5][CH2:4]1.C([O-])(=O)C.[Na+].[Cl:16][Pt-2:17](Cl)(Cl)[Cl:18].[K+].[K+]>O>[C:3]1([CH2:9][NH2:10])([CH2:7][NH2:8])[CH2:6][CH2:5][CH2:4]1.[Pt:17]([Cl:18])[Cl:16] |f:0.1.2,3.4,5.6.7|

Inputs

Step One
Name
Quantity
1.87 g
Type
reactant
Smiles
Cl.Cl.C1(CCC1)(CN)CN
Name
solid
Quantity
1.64 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.15 g
Type
reactant
Smiles
Cl[Pt-2](Cl)(Cl)Cl.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
1,1-cyclobutanedimethanamine
Type
product
Smiles
C1(CCC1)(CN)CN
Name
platinum chloride
Type
product
Smiles
[Pt](Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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